N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
描述
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a 3-nitrophenyl group and a benzo[d][1,3]dioxol-5-yl moiety via a thioacetamide bridge. Its structure combines electron-withdrawing (nitro) and electron-donating (methylenedioxy) substituents, which may influence its electronic properties, solubility, and biological interactions.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O5S/c27-19(21-13-4-6-16-17(9-13)31-11-30-16)10-32-20-23-22-18-7-5-15(24-25(18)20)12-2-1-3-14(8-12)26(28)29/h1-9H,10-11H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYVCYMJKFOLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS with a molecular weight of 450.4 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to a thioacetamide group through a triazole-pyridazine structure.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 450.4 g/mol |
| CAS Number | 894056-87-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the benzo[d][1,3]dioxole Intermediate : This is achieved through cyclization reactions involving catechol and formaldehyde.
- Nitration : The introduction of the nitro group onto the phenyl ring.
- Thioacetamide Coupling : The final step involves coupling the benzo[d][1,3]dioxole with the nitrophenyl group using thioacetamide.
These steps ensure that the desired structural features are incorporated into the final product.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. For instance:
- Cell Cycle Arrest : Research indicates that certain benzodioxole derivatives can induce cell cycle arrest in cancer cells. Specifically, one derivative demonstrated significant inhibition of cell cycle progression at the G2-M phase in Hep3B liver cancer cells, suggesting its potential as an anticancer agent .
- Cytotoxicity : In vitro studies have shown that compounds with similar structures exhibit dose-dependent cytotoxic effects against various cancer cell lines .
Antioxidant Properties
The antioxidant activity of benzodioxole derivatives has been evaluated using DPPH radical scavenging assays. Compounds similar to this compound have shown promising results in neutralizing free radicals, indicating their potential use in preventing oxidative stress-related diseases .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. For example:
- Bacterial Strains : Some derivatives have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing varying degrees of antibacterial activity .
Study 1: Anticancer Evaluation
A study focusing on benzodioxole derivatives assessed their effects on Hep3B cells. The results indicated that certain compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
Study 2: Antioxidant Activity Assessment
Another investigation utilized DPPH assays to evaluate the antioxidant capacity of synthesized benzodioxole derivatives. The findings revealed that specific compounds exhibited strong radical scavenging abilities comparable to established antioxidants like Trolox .
科学研究应用
Pharmacological Applications
-
Modulation of ATP-Binding Cassette Transporters
- There is a growing body of evidence supporting the role of compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide as modulators of ATP-binding cassette (ABC) transporters. These transporters are crucial in drug absorption and resistance mechanisms in various diseases, including cystic fibrosis . The potential to enhance drug efficacy through modulation of these transporters presents a significant application area.
-
Anthelmintic Activity
- Some derivatives with similar structures have demonstrated anthelmintic properties against parasitic infections. The introduction of specific substituents has been linked to enhanced activity against helminths . Investigating the anthelmintic potential of this compound could provide insights into new treatments for parasitic infections.
Case Studies and Research Findings
化学反应分析
Hydrolysis Reactions
The thioacetamide group (–NH–C(=S)–CH2–S–) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically cleaves the thioether bond or converts the thioamide to a carboxamide.
These reactions are critical for modifying the compound’s solubility and bioavailability. Post-hydrolysis products may retain biological activity depending on the stability of the triazolopyridazine core .
Nucleophilic Substitution
The electron-deficient triazolopyridazine ring undergoes nucleophilic substitution at position 6, where the nitro group’s meta-directing effects enhance reactivity.
Substitution at position 6 is sterically hindered by the adjacent thioacetamide chain, requiring polar aprotic solvents for optimal yields.
Reduction of Nitro Group
The 3-nitrophenyl substituent can be reduced to an amine, altering electronic properties and enabling further functionalization (e.g., acylation, sulfonation).
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H2/Pd-C | Ethanol, 25°C, 3 atm H2, 4 hours | 3-Aminophenyl-triazolopyridazine derivative | >90% |
| SnCl2/HCl | Reflux, 6 hours | Partially reduced hydroxylamine intermediate | 60–70% |
The nitro-to-amine conversion enhances hydrogen-bonding capacity, potentially improving target binding in pharmacological contexts .
Metal Complexation
The triazolopyridazine nitrogen atoms act as ligands for transition metals, forming coordination complexes with potential catalytic or therapeutic applications.
Metal complexes often exhibit enhanced stability and altered electronic properties compared to the parent compound .
Oxidation of Thioether Linkage
The sulfur atom in the thioether bridge (–S–) can be oxidized to sulfoxide or sulfone derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Oxidation State |
|---|---|---|---|
| m-CPBA | DCM, 0°C, 2 hours | Sulfoxide derivative | +2 |
| H2O2/AcOH | 50°C, 6 hours | Sulfone derivative | +4 |
Sulfoxidation increases polarity, potentially improving water solubility and pharmacokinetics.
Cycloaddition Reactions
The triazolopyridazine core may participate in [3+2] cycloadditions with dipolarophiles like acetylene derivatives, forming fused heterocycles.
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DMF, 80°C, 12h | Triazolo-pyridazine-indolizine hybrid | 40–50% |
Such reactions expand the compound’s utility in diversity-oriented synthesis .
Key Analytical Methods for Reaction Monitoring
相似化合物的比较
Fluorophenyl vs. Nitrophenyl Derivatives
A close structural analog, N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide , differs in the phenyl substituent (3-fluoro vs. 3-nitro) . The nitro group’s strong electron-withdrawing nature may enhance electrophilicity and binding affinity to electron-rich biological targets (e.g., enzymes or receptors) compared to the electron-deficient fluorine substituent. This difference could lead to variations in bioactivity, such as antimicrobial or antitumor potency.
Heterocyclic Core Variations
- Benzothiazole Derivatives: Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) exhibit anti-inflammatory, analgesic, and antibacterial activities .
- 1,2,3-Dithiazole Derivatives : N-heteroimmine-1,2,3-dithiazoles demonstrate antimicrobial and antitumor activity . The triazolo-pyridazine scaffold in the target compound likely provides greater aromatic stabilization and metabolic resistance compared to dithiazoles, which are prone to ring-opening reactions.
Spectral and Electronic Properties
NMR studies on structurally related compounds (e.g., rapamycin analogs) reveal that substituent-induced chemical shift changes in specific regions (e.g., positions 29–36 and 39–44) can pinpoint substitution patterns . For the target compound, the 3-nitrophenyl group would likely cause downfield shifts in aromatic proton signals due to its electron-withdrawing effect, distinguishing it from fluorophenyl analogs.
常见问题
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the triazolopyridazine core. Key steps include:
- Thioacetamide coupling : Use triethylamine (TEA) in dimethylformamide (DMF) to facilitate nucleophilic substitution between the pyridazinyl-thiol intermediate and chloroacetamide derivatives. Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) is critical .
- Nitrophenyl introduction : Suzuki-Miyaura coupling with 3-nitrophenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 80°C for 12 hours .
- Yield optimization : Adjust stoichiometric ratios (1:1.2 for thiol:chloroacetamide) and use inert atmospheres to minimize oxidation .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- NMR : Key signals include δ 8.5–8.7 ppm (aromatic protons on nitrophenyl), δ 5.9–6.1 ppm (benzodioxole methylene), and δ 4.3 ppm (thioacetamide -CH₂-) .
- Mass spectrometry : Expected [M+H]⁺ at m/z 492.1 (calculated using isotopic distribution) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., EGFR or Aurora kinases) at 10 µM compound concentration, with IC₅₀ determination via dose-response curves .
- Antimicrobial screening : Broth microdilution (MIC assay) against S. aureus and E. coli (ATCC strains) with 24-hour incubation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?
- Methodological Answer :
- Substituent variation : Replace the 3-nitrophenyl group with electron-deficient (e.g., 4-cyano) or bulky (e.g., tert-butyl) groups to assess effects on logP and metabolic stability .
- Bioisosteric replacement : Substitute the benzodioxole with a fluorinated benzene ring to enhance membrane permeability .
- In silico modeling : Use SwissADME or Molinspiration to predict bioavailability and CYP450 interactions .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HCT-116 vs. MCF-7) to identify cell-type-specific effects .
- Off-target profiling : Screen against a panel of 50+ kinases using competitive binding assays to rule out non-specific interactions .
- Solubility correction : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR PDB:1M17). Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Met793) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes; analyze RMSD and binding free energy (MM-PBSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
